molecular formula C15H11ClN2 B12887403 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 187343-52-8

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B12887403
CAS No.: 187343-52-8
M. Wt: 254.71 g/mol
InChI Key: WRLPEZCNBRAFCB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

187343-52-8

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-phenyl-1H-pyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)

InChI Key

WRLPEZCNBRAFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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